molecular formula C8H10IN B7899942 1-(2-Iodophenyl)ethanamine

1-(2-Iodophenyl)ethanamine

Cat. No. B7899942
M. Wt: 247.08 g/mol
InChI Key: WIBCSGJAVSVSPB-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Iodophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Iodophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ligand Synthesis for Complex Formation : A study by Canary et al. (1998) describes the synthesis of ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess an electrophilic coordination site and are characterized by X-ray crystallography and chiroptical measurements (Canary et al., 1998).

  • Role in Psychoactive Substances : A study by Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, potent serotonin 5-HT2A receptor agonists known for their hallucinogenic effects. The study identified the cytochrome P450 enzymes involved in the metabolism of these compounds and characterized their metabolites (Nielsen et al., 2017).

  • Toxicological Analysis : Hieger et al. (2015) presented a case series of significant toxicity from a novel amphetamine derivative, 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. The study detailed the symptomatic effects and the clinical management of patients who had ingested this substance (Hieger et al., 2015).

  • Detection in Clinical Toxicology : Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for detecting 25I-NBOMe in human serum. This method was applied in clinical toxicology for patients with suspected intoxication (Poklis et al., 2013).

  • Novel Synthetic Routes : Luo et al. (2008) explored a novel synthetic route for a key intermediate of Silodosin, a treatment for benign prostatic hyperplasia. This route utilized 2-nitrochlorobenzene as the starting material (Luo et al., 2008).

  • Forensic Science Applications : Poklis et al. (2014) reported a postmortem case involving 25I-NBOMe intoxication, showcasing the importance of this compound in forensic toxicology (Poklis et al., 2014).

  • Biochemical Pharmacology of Psychoactive Substances : Eshleman et al. (2018) studied the biochemical pharmacology of substituted N-benzylphenethylamines, including 25I-NBOH and 25I-NBOMe, which are high potency agonists at 5-HT2A receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).

properties

IUPAC Name

1-(2-iodophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCSGJAVSVSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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